molecular formula C8H6ClN3S B14636598 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- CAS No. 52747-52-1

3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro-

Katalognummer: B14636598
CAS-Nummer: 52747-52-1
Molekulargewicht: 211.67 g/mol
InChI-Schlüssel: ZQGROUIPNHTYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is characterized by the presence of a thione group and a chlorophenyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- involves the inhibition of specific enzymes, such as demethylase, which are crucial for the survival and proliferation of certain pathogens. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the pathogen .

Eigenschaften

CAS-Nummer

52747-52-1

Molekularformel

C8H6ClN3S

Molekulargewicht

211.67 g/mol

IUPAC-Name

4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13)

InChI-Schlüssel

ZQGROUIPNHTYAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C=NNC2=S)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.